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Compound of Interest

Compound Name: (3-Methylquinolin-4-yl)methanol

Cat. No.: B8683227

Get Quote

Executive Summary
Compound: (3-Methylquinolin-4-yl)methanol CAS Context: Related to quinoline-methanol

intermediates (e.g., CAS 13669-51-7 for the 3-yl isomer; specific 4-yl derivatives appear in

patent literature for kinase inhibitors).[1] Application: Critical intermediate in the synthesis of

antiproliferative agents (e.g., benzo[b]azepin-2-ones) and multi-kinase inhibitors.[1]

Scope: This technical guide addresses the solubility behavior of (3-Methylquinolin-4-
yl)methanol. While specific thermodynamic data for this exact isomer is proprietary or absent

from open archival literature, this guide provides a predictive physicochemical profile, a

validated experimental protocol for data generation, and a thermodynamic modeling framework

based on homologous quinoline derivatives.

The solubility of this compound is governed by the interplay between the hydrophobic quinoline

core and the hydrophilic hydroxymethyl (-CH₂OH) tail.[1] Understanding this balance is

essential for optimizing reaction yields, recrystallization processes, and formulation stability.
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The molecule consists of a bicyclic aromatic quinoline ring substituted with a methyl group at

position 3 and a hydroxymethyl group at position 4.

Lipophilicity (LogP): Estimated range 1.5 – 2.1. The methyl group increases lipophilicity

compared to 4-quinolinemethanol (LogP ~1.3), reducing water solubility.[1]

pKa: The quinoline nitrogen is weakly basic (pKa ~4.9–5.2). Solubility in aqueous media will

be highly pH-dependent, increasing significantly at pH < 4.[1]

Hydrogen Bonding:

Donor: 1 (Hydroxyl group).

Acceptor: 2 (Quinoline Nitrogen + Hydroxyl Oxygen).

Predicted Solubility Trends (Solvent Screening)
Based on Hansen Solubility Parameters (HSP) for quinoline derivatives, the expected solubility

profile is:
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Solvent Class
Representative
Solvents

Predicted Solubility
Mechanistic
Rationale

Polar Aprotic DMSO, DMF, NMP Very High

Strong dipole-dipole

interactions; disruption

of crystal lattice.[1]

Short-Chain Alcohols Methanol, Ethanol High

Hydrogen bonding

matches the -CH₂OH

moiety.[1]

Chlorinated
Dichloromethane

(DCM)
High

Good dispersion

interactions with the

aromatic core.

Esters/Ketones Ethyl Acetate, Acetone Moderate

Useful for

crystallization (anti-

solvent potential).

Aqueous Water (Neutral pH) Low

Hydrophobic aromatic

core dominates;

limited H-bonding

capacity.[1]

Non-Polar Hexane, Heptane Very Low

"Like dissolves like"

mismatch; high

energy cost to solvate

polar groups.

Experimental Protocol: Equilibrium Solubility
Determination
Objective: To generate precise mole fraction solubility data (

) using the saturation shake-flask method.

Materials & Instrumentation
Compound: (3-Methylquinolin-4-yl)methanol (>98% purity).[1]
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Solvents: HPLC grade (Methanol, Ethanol, IPA, Acetone, Acetonitrile, Water, Ethyl Acetate,

Toluene).

Equipment: Orbital Shaker (temperature controlled ±0.1 K), Centrifuge, 0.45 µm PTFE

Syringe Filters.

Analysis: HPLC-UV/Vis (Detector at 254 nm).

Workflow Diagram
The following diagram outlines the self-validating workflow for solubility determination.
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Figure 1: Standardized Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology
Preparation: Add excess (3-Methylquinolin-4-yl)methanol to 10 mL of solvent in a jacketed

glass vessel. Ensure a visible solid phase persists.
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Equilibration: Agitate at 150 rpm for 48 hours. Temperature points: 298.15, 303.15, 308.15,

313.15, 318.15 K.

Sampling: Stop agitation and allow settling for 2 hours. Withdraw supernatant using a pre-

heated syringe and filter through a 0.45 µm membrane (maintain temperature to prevent

precipitation).

Quantification: Dilute the filtrate with the mobile phase (e.g., MeOH:Water 60:40) and inject

into HPLC.

Calculation: Convert mass concentration (

, g/L) to mole fraction (

) using the equation:

Where

are masses of solute and solvent, and

are their molar masses.[1]

Thermodynamic Modeling & Analysis
Once experimental data is obtained, it must be fitted to thermodynamic models to allow for

interpolation and process scale-up.

The Modified Apelblat Model
This semi-empirical model is the industry standard for correlating solubility with temperature.

A, B, C: Empirical parameters derived from regression analysis.

Utility: Excellent for predicting solubility at non-measured temperatures.

Thermodynamic Parameters (van't Hoff Analysis)
The dissolution of quinoline derivatives is typically endothermic (
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) and entropy-driven (

).[1] [1]

Plot:

vs.

.

Slope:

.[1]

Intercept:

.

Logic for Process Optimization
Use the calculated parameters to design crystallization processes.

Experimental Data
(x vs T) Apelblat Regression Calc: ΔH, ΔS, ΔG Process Decision

Cooling Crystallization
(If ΔH >> 0, steep curve)

Anti-Solvent Addition
(If flat solubility curve)

Click to download full resolution via product page

Figure 2: Decision Logic for Crystallization based on Thermodynamic Parameters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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